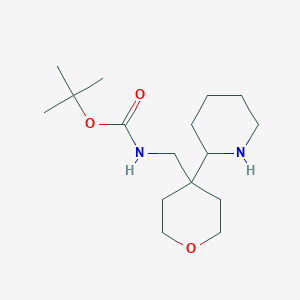

tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

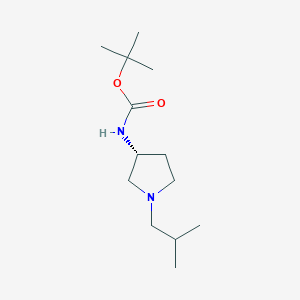

The compound tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical entity that appears to be related to a class of compounds that involve tert-butyl carbamate groups attached to piperidine and pyran rings. These structures are often intermediates in the synthesis of biologically active compounds or pharmaceuticals. The papers provided discuss various tert-butyl carbamate derivatives with different substituents and their synthesis, molecular structure, and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions starting from commercially available precursors. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other derivatives are synthesized using condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The synthesis methods are optimized for high yield and purity, which is crucial for the subsequent application of these compounds in drug development.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this type of compound . DFT studies are used to optimize the molecular structure and compare it with experimental data, as seen in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives undergo various chemical reactions, including Diels–Alder cycloadditions, as demonstrated by tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which acts as a "chameleon" diene reacting with both electron-rich and electron-deficient dienophiles . These reactions are essential for further functionalization of the compounds and their conversion into more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl and piperidine groups can affect the compound's lipophilicity, which is an important factor in drug design. The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the molecular packing in the crystal structure, as observed in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate, while not directly mentioned in available research, is structurally related to a variety of compounds studied for their chemical properties and synthesis methods. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting the compound's role in medicinal chemistry and drug design processes (Kong et al., 2016).

Application in Drug Synthesis

The compound shares similarities with tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. This indicates its potential utility in the synthesis of complex pharmaceuticals (Wang et al., 2015).

Chemical Reaction Studies

Research also delves into enhancing the reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates. This work sheds light on their regiospecific cleavage under mild reductive conditions, leading to Boc-protected (benzyl)amine in nearly quantitative yields. Such studies are crucial for understanding the reactivity and applications of carbamate intermediates in synthetic organic chemistry (Ragnarsson et al., 2001).

Crystallography and Structural Analysis

The structural analysis and X-ray diffraction studies of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, contribute to our understanding of the stereochemistry and molecular packing of such molecules. Insights from these studies can inform the development of new synthetic strategies and improve the understanding of compound stability and reactivity (Didierjean et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-piperidin-2-yloxan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-12-16(7-10-20-11-8-16)13-6-4-5-9-17-13/h13,17H,4-12H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAECVPVACDCMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)

![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)